methyl (2S,4S,5S,6R)-5-acetamido-4-acetyloxy-2-[(7-hydroxy-4-methyl-2H-chromen-2-yl)oxy]-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate methyl (2S,4S,5S,6R)-5-acetamido-4-acetyloxy-2-[(7-hydroxy-4-methyl-2H-chromen-2-yl)oxy]-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 59361-08-9
VCID: VC0016076
InChI: InChI=1S/C30H37NO15/c1-14-10-25(44-22-11-20(37)8-9-21(14)22)45-30(29(38)39-7)12-23(41-17(4)34)26(31-15(2)32)28(46-30)27(43-19(6)36)24(42-18(5)35)13-40-16(3)33/h8-11,23-28,37H,12-13H2,1-7H3,(H,31,32)/t23-,24+,25?,26-,27+,28+,30+/m0/s1
SMILES: CC1=CC(OC2=C1C=CC(=C2)O)OC3(CC(C(C(O3)C(C(COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)OC(=O)C)C(=O)OC
Molecular Formula: C₃₀H₃₅NO₁₅
Molecular Weight: 649.6

methyl (2S,4S,5S,6R)-5-acetamido-4-acetyloxy-2-[(7-hydroxy-4-methyl-2H-chromen-2-yl)oxy]-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate

CAS No.: 59361-08-9

Cat. No.: VC0016076

Molecular Formula: C₃₀H₃₅NO₁₅

Molecular Weight: 649.6

* For research use only. Not for human or veterinary use.

methyl (2S,4S,5S,6R)-5-acetamido-4-acetyloxy-2-[(7-hydroxy-4-methyl-2H-chromen-2-yl)oxy]-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate - 59361-08-9

Specification

CAS No. 59361-08-9
Molecular Formula C₃₀H₃₅NO₁₅
Molecular Weight 649.6
IUPAC Name methyl (2S,4S,5S,6R)-5-acetamido-4-acetyloxy-2-[(7-hydroxy-4-methyl-2H-chromen-2-yl)oxy]-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate
Standard InChI InChI=1S/C30H37NO15/c1-14-10-25(44-22-11-20(37)8-9-21(14)22)45-30(29(38)39-7)12-23(41-17(4)34)26(31-15(2)32)28(46-30)27(43-19(6)36)24(42-18(5)35)13-40-16(3)33/h8-11,23-28,37H,12-13H2,1-7H3,(H,31,32)/t23-,24+,25?,26-,27+,28+,30+/m0/s1
SMILES CC1=CC(OC2=C1C=CC(=C2)O)OC3(CC(C(C(O3)C(C(COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)OC(=O)C)C(=O)OC

Introduction

Methyl (2S,4S,5S,6R)-5-acetamido-4-acetyloxy-2-[(7-hydroxy-4-methyl-2H-chromen-2-yl)oxy]-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate is a complex organic compound with a specific stereochemistry and functional groups. It is a derivative of neuraminic acid, linked to a chromene moiety, which is a common structure in many biologically active compounds. This compound is of interest due to its potential applications in biochemistry and pharmacology, particularly in the study of carbohydrate-protein interactions.

Synthesis and Preparation

The synthesis of this compound typically involves the modification of neuraminic acid derivatives with chromene moieties. This process may include protection and deprotection steps to ensure the correct stereochemistry and functional group placement. The use of protecting groups like acetyl and the careful selection of reaction conditions are crucial to achieve the desired product.

Biological Significance

Compounds with similar structures are often used in biochemical assays to study carbohydrate-protein interactions, which are important in various biological processes, including cell adhesion and immune responses. The chromene part of the molecule may contribute additional biological activities, such as antioxidant or anti-inflammatory effects, depending on its specific structure and substitution pattern.

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